molecular formula C14H25NO3 B3834811 2-(Dipropan-2-ylcarbamoyl)cyclohexanecarboxylic acid CAS No. 69049-88-3

2-(Dipropan-2-ylcarbamoyl)cyclohexanecarboxylic acid

Cat. No.: B3834811
CAS No.: 69049-88-3
M. Wt: 255.35 g/mol
InChI Key: SJAREKSEVBZWPM-UHFFFAOYSA-N
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Description

2-(Dipropan-2-ylcarbamoyl)cyclohexanecarboxylic acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a dipropan-2-ylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dipropan-2-ylcarbamoyl)cyclohexanecarboxylic acid can be achieved through several methods. One common approach involves the hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid, which is then further modified to introduce the dipropan-2-ylcarbamoyl group . The reaction conditions typically involve the use of hydrogen gas and a suitable catalyst such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Dipropan-2-ylcarbamoyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexanone derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus pentachloride can be used to convert the carboxylic acid group to an acid chloride, which can then react with nucleophiles.

Major Products Formed

The major products formed from these reactions include cyclohexanone derivatives, cyclohexanol, and various esters and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Dipropan-2-ylcarbamoyl)cyclohexanecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dipropan-2-ylcarbamoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. The dipropan-2-ylcarbamoyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dipropan-2-ylcarbamoyl)cyclohexanecarboxylic acid is unique due to the presence of the dipropan-2-ylcarbamoyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, solubility, and reactivity, making it valuable for various applications.

Properties

IUPAC Name

2-[di(propan-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-9(2)15(10(3)4)13(16)11-7-5-6-8-12(11)14(17)18/h9-12H,5-8H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAREKSEVBZWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1CCCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396465, DTXSID401175648
Record name ST50909296
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[Bis(1-methylethyl)amino]carbonyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401175648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69049-88-3, 5258-87-7
Record name 2-[[Bis(1-methylethyl)amino]carbonyl]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69049-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ST50909296
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[Bis(1-methylethyl)amino]carbonyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401175648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Dipropan-2-ylcarbamoyl)cyclohexanecarboxylic acid
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2-(Dipropan-2-ylcarbamoyl)cyclohexanecarboxylic acid
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2-(Dipropan-2-ylcarbamoyl)cyclohexanecarboxylic acid
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2-(Dipropan-2-ylcarbamoyl)cyclohexanecarboxylic acid
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2-(Dipropan-2-ylcarbamoyl)cyclohexanecarboxylic acid
Reactant of Route 6
2-(Dipropan-2-ylcarbamoyl)cyclohexanecarboxylic acid

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